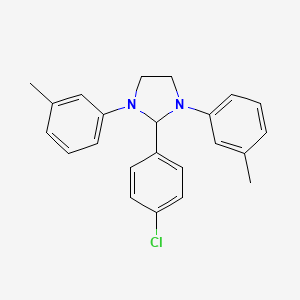

2-(4-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2/c1-17-5-3-7-21(15-17)25-13-14-26(22-8-4-6-18(2)16-22)23(25)19-9-11-20(24)12-10-19/h3-12,15-16,23H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFQXCQJLVIHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(C2C3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine typically involves the reaction of 4-chlorobenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. Common catalysts used in this reaction include Lewis acids such as zinc chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Scientific Applications of 2-(4-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine

This compound is a heterocyclic compound with an imidazolidine ring substituted with a 4-chlorophenyl group and two 3-methylphenyl groups. It has the chemical formula C23H23ClN2. This compound is primarily used as a building block in synthesizing more complex heterocyclic compounds. Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Chemistry

This compound serves as a fundamental building block in synthesizing complex heterocyclic compounds. It can undergo oxidation to yield imidazolidinones, while substitution reactions can introduce functional groups onto the phenyl ring. Its unique substitution pattern, including a chlorophenyl group and two methylphenyl groups, makes it a versatile compound for various applications.

Biology

This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Further research is dedicated to understanding its interactions with biological systems, such as enzymes or receptors, to modulate biochemical pathways.

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent for treating various diseases. One study explored the potential of new sulfonamide derivatives as anticancer agents, using molecular hybrids containing a triazine ring and a sulfonamide fragment . While this study did not focus on this compound, it highlights the broader interest in imidazolidine derivatives for medicinal applications .

Industry

This compound is used in developing new materials with specific properties, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Selected Imidazolidine Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine | 2: 4-ClPh; 1,3: 3-MePh | C₂₃H₂₁ClN₂ | 360.88 | Para-chloro, meta-methyl substituents |

| 2-(2-Chlorophenyl)-4-methyl-imidazolidine* | 2: 2-ClPh; 4: Me | C₁₀H₁₁ClN₂ | 194.66 | Ortho-chloro, methyl at 4-position |

| 1,1',3,3'-Tetra-p-tolyl-D2,2'-biimidazolidine† | 1,3: 4-MePh (both rings) | C₃₄H₃₆N₄ | 500.68 | Symmetric 4-methylphenyl substituents |

| 1,3-Diethylimidazolidine molybdenum complex‡ | 1,3: Et; Mo(CO)₅ coordination | C₁₂H₁₄MoN₂O₅ | 402.25 | Alkyl substituents, metal coordination |

Key Observations:

The meta-methyl groups (3-MePh) add steric bulk but lack the symmetry seen in the 4-MePh-substituted biimidazolidine . The 2-chlorophenyl derivative () exhibits bond angle distortions (e.g., C5–C10–C13 = 118.1°) due to steric clashes from the ortho substituent, which may reduce conformational flexibility compared to the para-substituted target compound .

In contrast, the molybdenum complex in highlights imidazolidine’s role in stabilizing transition metals .

Symmetry and Crystallinity :

- The symmetric 4-MePh substituents in CAS 38556-77-3 likely facilitate crystalline packing, whereas the asymmetric 3-MePh and 4-ClPh groups in the target compound may reduce crystallinity, impacting solubility or thermal stability .

Research Findings and Contradictions

- Coordination Chemistry: describes a dinuclear Mn(III) complex with a nitro- and hydroxyl-functionalized imidazolidine ligand, demonstrating the scaffold’s versatility in metal coordination .

- Synthetic Accessibility : Alkyl-substituted imidazolidines (e.g., the molybdenum complex in ) are often synthesized via alkylation of primary amines, whereas aryl-substituted derivatives like the target compound may require more complex cross-coupling methodologies .

Biological Activity

2-(4-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine is a compound belonging to the imidazolidine class, characterized by its unique substitution pattern that influences its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

- Molecular Formula : C23H23ClN2

- Molecular Weight : 362.154 g/mol

- CAS Number : 227027-83-0

This compound features a chlorophenyl group and two 3-methylphenyl substituents, which contribute to its distinct chemical behavior and interactions with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound was evaluated against human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) using the XTT cell viability assay. Results showed promising cytotoxic effects comparable to established chemotherapeutic agents like etoposide and camptothecin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Comparison Agent |

|---|---|---|

| MDA-MB-231 | X.X | Etoposide |

| A549 | X.X | Camptothecin |

| MIA PaCa-2 | X.X | Etoposide |

(Note: Specific IC50 values should be filled based on experimental data.)

The mechanism of action of this compound is believed to involve the inhibition of key enzymes involved in cell proliferation. It may interact with various molecular targets, modulating their activity and leading to apoptosis in cancer cells. The imidazolidine core is known for its ability to bind to specific receptors or enzymes, potentially disrupting signaling pathways critical for tumor growth .

Antioxidant and Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antioxidant and antimicrobial activities. This broad spectrum of biological effects makes it a candidate for further research in pharmacology and medicinal chemistry .

Case Study 1: In Vivo Toxicity Assessment

A toxicity study was conducted using animal models to evaluate the safety profile of the compound. The results indicated no acute oral toxicity with an LD50 value around 2.8–2.9 mol/kg, suggesting a favorable safety margin for potential therapeutic use .

Case Study 2: Blood-Brain Barrier Permeability

The ability of the compound to cross the blood-brain barrier (BBB) was assessed using Caco-2 cell models. High permeability values indicate potential effectiveness in treating central nervous system disorders, including tuberculosis meningitis .

Q & A

Basic Research Questions

Q. What are the key considerations in the synthesis of 2-(4-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine?

- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., temperature, solvent, catalyst) to balance steric hindrance from the 3-methylphenyl groups and electronic effects of the 4-chlorophenyl moiety. Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates to guide experimental trials . Stepwise protocols, such as Mannich base reactions or cyclization of precursors, should be validated via spectroscopic techniques (NMR, IR) and compared to crystallographic data from analogous imidazolidine derivatives .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, particularly for verifying imidazolidine ring conformation and substituent orientation . For non-crystalline samples, advanced NMR techniques (e.g., NOESY for spatial proximity analysis) combined with computational geometry optimization (using software like Gaussian or ORCA) can resolve ambiguities . Cross-referencing with spectral databases (PubChem, ECHA) ensures consistency in functional group assignments .

Q. What experimental strategies ensure stability during storage and handling?

- Methodological Answer : Stability testing under varying conditions (humidity, light, temperature) is critical. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Store the compound in inert atmospheres (argon) at low temperatures (−20°C) to prevent oxidation or hydrolysis, as chlorophenyl derivatives are prone to degradation under prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with tailored properties?

- Methodological Answer : Molecular dynamics (MD) simulations and docking studies can predict interactions with biological targets or materials. For example, substituent effects on electron density (via Hirshfeld surface analysis) guide modifications for catalytic or pharmaceutical applications. Tools like Schrödinger Suite or AutoDock integrate quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways and binding affinities .

Q. What statistical methods resolve contradictions in spectroscopic or reactivity data?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies outliers and correlates experimental variables (e.g., solvent polarity, reaction time) with outcomes. Design of Experiments (DoE) minimizes trial-and-error approaches by systematically varying parameters (e.g., Taguchi methods) to isolate confounding factors . For conflicting NMR signals, hybrid DFT-NMR calculations (e.g., using ADF or NWChem) can reconcile observed shifts with theoretical predictions .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Substituent-directed reactivity can be probed via Hammett plots or Fukui function analysis. For example, electron-withdrawing chlorine atoms may enhance electrophilic activity, while 3-methylphenyl groups impose steric constraints. Kinetic studies (e.g., stopped-flow techniques) under pseudo-first-order conditions quantify rate constants, while in situ IR or Raman spectroscopy tracks intermediate formation .

Q. What strategies validate the compound’s role in multi-step synthetic pathways?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) traces the compound’s fate in reaction cascades. Mechanistic studies using tandem MS or time-resolved UV-Vis spectroscopy clarify intermediates. Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronated partners can demonstrate utility in constructing complex architectures .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Publish detailed protocols with raw spectral data (e.g., via Zenodo or ChemRxiv) and validate purity via HPLC (>95%) with orthogonal methods (e.g., elemental analysis). Collaborative platforms like ICReDD’s reaction database standardize conditions and enable feedback loops between computational predictions and experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.